molecular formula C15H20N4O B13990245 1,3-Bis(4-aminoanilino)propan-2-ol CAS No. 130582-56-8

1,3-Bis(4-aminoanilino)propan-2-ol

Cat. No.: B13990245
CAS No.: 130582-56-8
M. Wt: 272.35 g/mol
InChI Key: IYOXPTICVOSFID-UHFFFAOYSA-N
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Description

1,3-Bis(4-aminoanilino)propan-2-ol is an organic compound with the molecular formula C15H18N2O It is characterized by the presence of two 4-aminoaniline groups attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-aminoanilino)propan-2-ol typically involves the reaction of 4-nitroaniline with epichlorohydrin, followed by reduction of the nitro groups to amino groups. The reaction conditions often include:

  • Step 1: Nucleophilic Substitution

      Reagents: 4-nitroaniline, epichlorohydrin

      Conditions: Solvent (e.g., ethanol), reflux

      Reaction: The nucleophilic attack of 4-nitroaniline on epichlorohydrin results in the formation of 1,3-bis(4-nitroanilino)propan-2-ol.

  • Step 2: Reduction

      Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst

      Conditions: Room temperature, atmospheric pressure

      Reaction: The reduction of nitro groups to amino groups yields this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-aminoanilino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and Pd/C.

    Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic conditions

    Reduction: Hydrogen gas, Pd/C catalyst

    Substitution: Thionyl chloride (SOCl2), pyridine

Major Products Formed

    Oxidation: 1,3-Bis(4-nitroanilino)propan-2-ol

    Reduction: this compound

    Substitution: 1,3-Bis(4-aminoanilino)propan-2-chloride

Scientific Research Applications

1,3-Bis(4-aminoanilino)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-aminoanilino)propan-2-ol involves its interaction with biological targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with various molecular pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

1,3-Bis(4-aminoanilino)propan-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its dual amino groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

130582-56-8

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

1,3-bis(4-aminoanilino)propan-2-ol

InChI

InChI=1S/C15H20N4O/c16-11-1-5-13(6-2-11)18-9-15(20)10-19-14-7-3-12(17)4-8-14/h1-8,15,18-20H,9-10,16-17H2

InChI Key

IYOXPTICVOSFID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NCC(CNC2=CC=C(C=C2)N)O

Origin of Product

United States

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